6-(4-(ethylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine
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Overview
Description
6-(4-(ethylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the piperazine ring and the pyridazine moiety in its structure makes it a compound of interest for various pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(ethylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via the reaction of the piperazine derivative with ethylsulfonyl chloride under basic conditions.
Formation of the Pyridazine Moiety: The pyridazine ring can be synthesized through various methods, including the cyclization of appropriate precursors or through multicomponent reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
6-(4-(ethylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
6-(4-(ethylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities.
Biological Studies: The compound can be used to study various biological processes and pathways, particularly those involving piperazine derivatives.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and can be used in various chemical reactions to explore new synthetic methodologies.
Mechanism of Action
The mechanism of action of 6-(4-(ethylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors and enzymes, potentially leading to modulation of their activity. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
6-(4-(pyridin-2-yl)piperazin-1-yl)phenanthridine: Exhibits significant biological activity.
Uniqueness
6-(4-(ethylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine is unique due to the presence of both the ethylsulfonyl group and the pyridazine moiety, which may confer distinct biological properties and reactivity compared to other piperazine derivatives .
Properties
IUPAC Name |
6-(4-ethylsulfonylpiperazin-1-yl)-N,N-dimethylpyridazin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O2S/c1-4-20(18,19)17-7-5-16(6-8-17)12-9-11(15(2)3)10-13-14-12/h9-10H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSUNFNINBWUBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=NN=CC(=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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